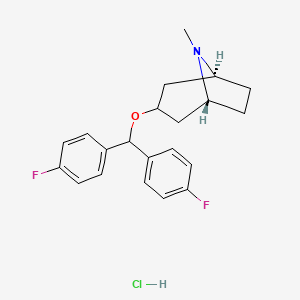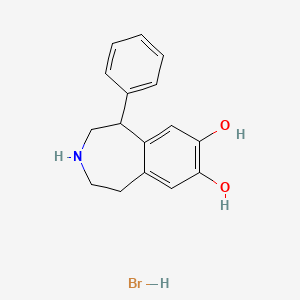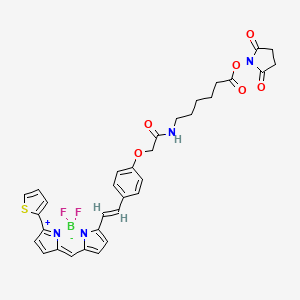
BODIPY 630/650-X
概要
説明
BODIPY™ 630/650-X is a bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . This dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .
Synthesis Analysis
The NHS ester (or succinimidyl ester) of BODIPY™ 630/650-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .Molecular Structure Analysis
The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .Chemical Reactions Analysis
The NHS ester of BODIPY™ 630/650-X is used for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
BODIPY 630/650-X dye is bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change .科学的研究の応用
蛍光偏光アッセイ
BODIPY 630/650-Xは、比較的長い励起状態寿命(通常5ナノ秒以上)を持つため、蛍光偏光アッセイに特に役立ちます。 この特性により、分子間の結合相互作用を検出することができ、分子相互作用とダイナミクスの研究において貴重なツールとなっています .
二光子励起顕微鏡
この化合物は、大きな二光子断面積を持つため、二光子励起(TPE)顕微鏡に最適です。 この用途は、深部組織イメージングに有益です。なぜなら、TPEは生物組織に深く浸透することができ、内部構造を損傷することなく、より明確なビューを提供できるからです .
脂質と膜の染色
This compoundは、その独特の疎水性特性により、脂質、膜、その他の親油性化合物の染色に最適です。 これは、細胞膜のダイナミクスと細胞内の脂質貯蔵を研究するための貴重な色素となります .
単一生存細胞の標識
This compoundコンジュゲートは、単一生存細胞内の特定の受容体を選択的に標識するために使用されてきました。 たとえば、BODIPY 630/650のコンジュゲートは、生存細胞におけるヒトアデノシンA1受容体の選択的標識効果を確認しており、これは受容体の機能と分布を理解するために不可欠です .
ヒスタミンH1受容体の可視化
この化合物は、ペプチドリンカーを介してアンタゴニストVUF13816とコンジュゲートされており、ヒスタミンH1受容体(H1R)に高い結合親和性を示しています。 このコンジュゲーションにより、共焦点顕微鏡によるH1Rの可視化が可能になり、ヒスタミン受容体を含む生物医学研究に重要です .
分子プローブの開発
This compoundの明るい蛍光と狭い発光帯域幅は、分子プローブの開発に最適な候補となります。 これらのプローブは、さまざまなアッセイで使用して、サンプル内の特定の生体分子の存在を検出したり、定量化したりできます .
In Vivo
Bodipy 630/650-X is used in a variety of in vivo studies, including studies of cell signaling, cell proliferation, apoptosis, and gene expression. This dye is also used to monitor the delivery of drugs and other compounds to target tissues and organs.
In Vitro
Bodipy 630/650-X is used in a variety of in vitro studies, including studies of protein-protein interactions, enzyme kinetics, and DNA/RNA hybridization. This dye is also used to detect and monitor the uptake of drugs and other compounds by cells.
作用機序
Target of Action
BODIPY 630/650-X, also known as this compound, is primarily used as a fluorescent probe for various biological targets . It is often conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection . It has been used as a fluorescent conjugate of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) .
Mode of Action
The NHS ester (or succinimidyl ester) of this compound is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the biomolecule to which it is conjugated. The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Pharmacokinetics
The dye is typically dissolved in high-quality anhydrous dimethylformamide (dmf) or dimethylsulfoxide (dmso), and the reaction is carried out in 01-02 M sodium bicarbonate buffer, pH 83, at room temperature for 1 hour .
Result of Action
The resulting this compound conjugates display bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
this compound dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds . The dye is stored in a refrigerator (-5 to -30°C) and protected from light .
生物活性
Bodipy 630/650-X has a high degree of specificity and selectivity for biological targets. This dye is used to detect and monitor a variety of biological events, including protein-protein interactions, enzyme kinetics, DNA/RNA hybridization, cell signaling, cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. This dye has been used to detect and monitor the uptake of drugs and other compounds by cells, as well as to detect and monitor the delivery of drugs and other compounds to target tissues and organs.
実験室実験の利点と制限
Bodipy 630/650-X has several advantages for use in lab experiments. This dye has a high degree of specificity and selectivity for biological targets, and is highly sensitive to light. Furthermore, this dye is water-soluble, making it easy to use in a variety of applications. However, this compound is not always suitable for long-term studies, as it can be degraded over time.
将来の方向性
In the future, Bodipy 630/650-X could be used to study a variety of biological processes, including cell differentiation, stem cell biology, and disease progression. This dye could also be used to develop new imaging techniques, such as fluorescence microscopy and flow cytometry. Furthermore, this compound could be used to develop new drugs and other compounds, as well as to monitor their effects in vivo and in vitro. Finally, this dye could be used to study the pharmacodynamics of existing drugs and other compounds, as well as to develop new methods for drug delivery.
Safety and Hazards
生化学分析
Biochemical Properties
BODIPY 630/650-X plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The NHS ester (or succinimidyl ester) of this compound is commonly used to conjugate the dye to a protein or antibody . NHS esters can label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with lipids, membranes, and other lipophilic compounds within the cell . Its unique hydrophobic properties make it an ideal tool for staining these components .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stable fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make it useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGLTNFAMQEEZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



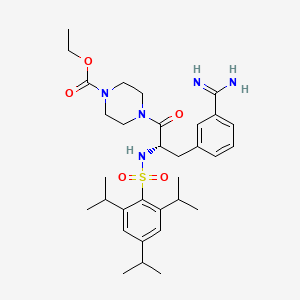

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
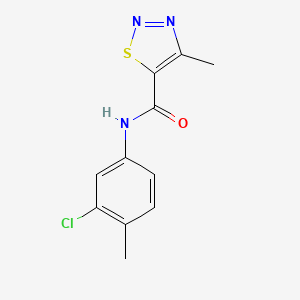
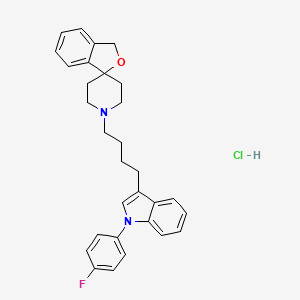

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

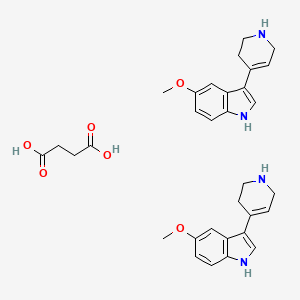
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
